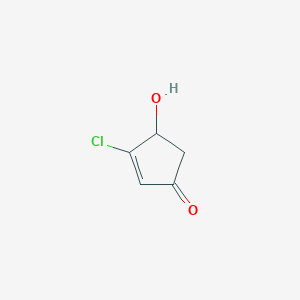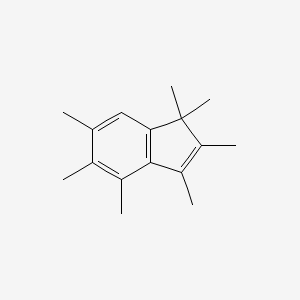
2-Cyclopenten-1-one, 3-chloro-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is an organic compound that belongs to the cyclopentenone family. This compound features a cyclopentene ring with a ketone group at position 1, a chlorine atom at position 3, and a hydroxyl group at position 4. Cyclopentenones are known for their versatile reactivity and are found in various natural products and synthetic intermediates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- can be achieved through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to form cyclopentenones.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form cyclopentenones.
Industrial Production Methods
Industrial production methods for cyclopentenones often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: This compound lacks the chlorine and hydroxyl groups but shares the cyclopentenone core structure.
3-Cyclopenten-2-one: An isomer of 2-Cyclopenten-1-one with the ketone group at position 2.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to other cyclopentenone derivatives.
Eigenschaften
| 77188-69-3 | |
Molekularformel |
C5H5ClO2 |
Molekulargewicht |
132.54 g/mol |
IUPAC-Name |
3-chloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5ClO2/c6-4-1-3(7)2-5(4)8/h1,5,8H,2H2 |
InChI-Schlüssel |
WIGMGPJFSYTGDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(=CC1=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(Naphthalen-2-yl)methylidene]amino}phenol](/img/structure/B14453404.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)





![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
![6-Chloro[1,1'-biphenyl]-2-amine](/img/structure/B14453505.png)
